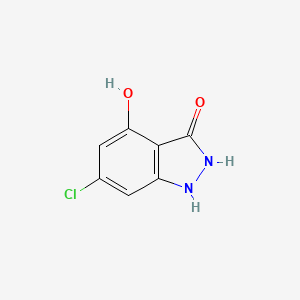

6-Chloro-3,4-dihydroxy-1H-indazole

Description

6-Chloro-3,4-dihydroxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name |

6-chloro-4-hydroxy-1,2-dihydroindazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c8-3-1-4-6(5(11)2-3)7(12)10-9-4/h1-2,11H,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAWYCZBMCKDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-dihydroxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with hydrazine hydrate in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring with the desired substituents.

Industrial Production Methods

Industrial production of 6-Chloro-3,4-dihydroxy-1H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dihydroxy-1H-indazole undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted indazole derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Chloro-3,4-dihydroxy-1H-indazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydroxy-1H-indazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The presence of chlorine and hydroxyl groups enhances its binding affinity and specificity, making it a valuable compound for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

6-Chloro-1H-indazole: Lacks the hydroxyl groups, resulting in different reactivity and biological activity.

3,4-Dihydroxy-1H-indazole:

6-Bromo-3,4-dihydroxy-1H-indazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological effects.

Uniqueness

6-Chloro-3,4-dihydroxy-1H-indazole is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound in scientific research and industrial processes.

Q & A

Basic: What are the recommended synthetic routes for 6-Chloro-3,4-dihydroxy-1H-indazole, and how are intermediates characterized?

Methodological Answer:

The synthesis of 6-Chloro-3,4-dihydroxy-1H-indazole derivatives typically involves multi-step reactions, such as cyclization of substituted hydrazines with ketones or aldehydes under acidic or basic conditions. For example, hydrazide intermediates can be synthesized via condensation reactions, followed by cyclization to form the indazole core . Key intermediates are characterized using spectroscopic techniques:

- 1H/13C-NMR to confirm proton and carbon environments.

- FT-IR to identify functional groups (e.g., hydroxyl, chloro).

- Mass spectrometry for molecular weight validation.

Purity is assessed via HPLC or TLC, with ≥95% purity recommended for pharmacological studies .

Basic: How is the crystal structure of 6-Chloro-3,4-dihydroxy-1H-indazole resolved, and what conformational insights does it provide?

Methodological Answer:

X-ray crystallography is the gold standard for resolving crystal structures. For indazole derivatives, single crystals are grown via slow evaporation in polar solvents (e.g., methanol/water mixtures). Key parameters include:

- Unit cell dimensions (e.g., monoclinic system, space group P21/c) .

- Hydrogen bonding networks (e.g., N–H···O interactions stabilizing dimers) .

- Dihedral angles between aromatic rings (e.g., non-planar carbazole systems in analogs) .

These data inform solubility, stability, and intermolecular interactions critical for drug design .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for 6-Chloro-3,4-dihydroxy-1H-indazole in kinase inhibition?

Methodological Answer:

SAR studies focus on modifying substituents (e.g., chloro, hydroxy groups) to enhance target binding. For example:

- Substitution at position 3/4 : Hydroxy groups may form hydrogen bonds with kinase ATP-binding pockets (e.g., FGFR inhibitors) .

- Chloro substituents : Improve lipophilicity and membrane permeability .

Experimental workflow :

Molecular docking (e.g., AutoDock Vina) to predict binding modes .

In vitro kinase assays (IC50 determination) using purified enzymes.

Cellular assays (e.g., antiproliferative effects in cancer cell lines) .

Contradictions in activity across studies may arise from assay conditions or compound purity .

Advanced: How are analytical challenges (e.g., isomerism, degradation products) addressed during purity assessment?

Methodological Answer:

Common challenges include:

- Regioisomer formation : Controlled via reaction stoichiometry and temperature .

- Degradation products : Monitored using stability studies (e.g., stress testing at 40°C/75% RH).

Analytical tools : - HPLC-MS to detect trace impurities (e.g., sulfonamide byproducts) .

- Chiral chromatography for enantiomeric resolution if applicable.

- X-ray powder diffraction (XRPD) to confirm polymorphic purity .

Advanced: What in vivo models are suitable for evaluating the pharmacokinetics of 6-Chloro-3,4-dihydroxy-1H-indazole derivatives?

Methodological Answer:

- Rodent models : Assess oral bioavailability, half-life, and tissue distribution.

- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation of hydroxyl groups) .

- Blood-brain barrier penetration : Evaluated via logP calculations and in situ perfusion models .

Dose-response studies in disease models (e.g., xenografts for oncology) validate efficacy .

Advanced: How can contradictory data on biological activity be resolved in mechanistic studies?

Methodological Answer:

Contradictions may stem from:

- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

- Solubility issues : Compare activity in DMSO vs. aqueous buffers .

- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) .

Cross-validation with orthogonal assays (e.g., SPR binding vs. cellular IC50) reduces false positives .

Advanced: What computational tools are used to predict the environmental toxicity of 6-Chloro-3,4-dihydroxy-1H-indazole?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.